molecular formula C26H32N4O3S B3297608 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 895807-71-3

2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B3297608
CAS No.: 895807-71-3
M. Wt: 480.6 g/mol
InChI Key: ANSMVHYTPDQJOB-UHFFFAOYSA-N
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Description

2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, piperidinyl, and pyridazinyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and ethoxy groups.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidinyl group can lead to the formation of a ketone, while reduction of the sulfonamide group can yield an amine .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    Pyridazinone Derivatives: These compounds share the pyridazinone core structure and exhibit similar pharmacological activities.

    Sulfonamide Derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-4-33-24-13-11-20(19(2)3)18-25(24)34(31,32)29-22-10-8-9-21(17-22)23-12-14-26(28-27-23)30-15-6-5-7-16-30/h8-14,17-19,29H,4-7,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSMVHYTPDQJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
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2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
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2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
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2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 5
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2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 6
2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide

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